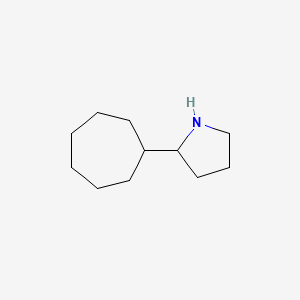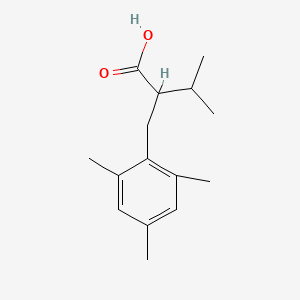
3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid: is an organic compound with the molecular formula C15H22O2 It is a derivative of butanoic acid, featuring a complex structure with multiple methyl groups and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid typically involves the alkylation of a butanoic acid derivative with a benzyl halide. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the butanoic acid derivative, followed by the addition of the benzyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: While specific medical applications may not be well-documented, derivatives of butanoic acid are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
3-Methylbutanoic acid: A simpler derivative with fewer methyl groups and no benzyl group.
2-Methylbutanoic acid: Another derivative with a different methyl group arrangement.
2,4,6-Trimethylbenzoic acid: A compound with a similar benzyl structure but different functional groups.
Uniqueness: 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid is unique due to its combination of a butanoic acid backbone with a highly substituted benzyl group. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
3-methyl-2-[(2,4,6-trimethylphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)13(15(16)17)8-14-11(4)6-10(3)7-12(14)5/h6-7,9,13H,8H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
CHFFETGVBPPDNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC(C(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


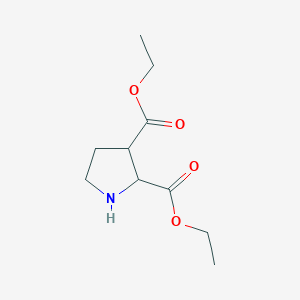
![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)

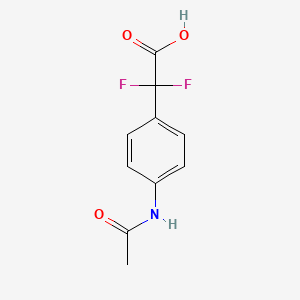

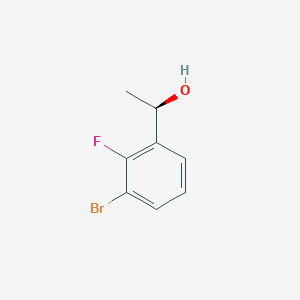
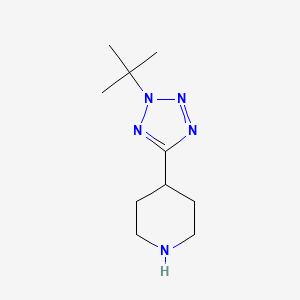
![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
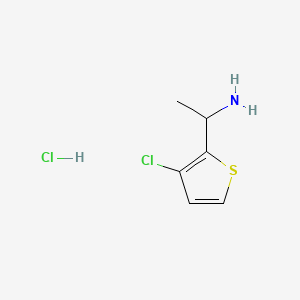
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
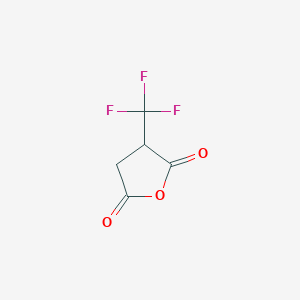
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
